Hexanoyl chloride, 6-amino-
Overview
Description
Hexanoyl chloride, 6-amino- is an organic compound with the molecular formula C₆H₁₂ClNO. It is a derivative of hexanoyl chloride, where an amino group is attached to the sixth carbon atom. This compound is used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoyl chloride, 6-amino- can be synthesized through the reaction of hexanoyl chloride with ammonia or an amine. The reaction typically involves the nucleophilic substitution of the chlorine atom by the amino group. The reaction conditions often include the use of a solvent such as ethanol and may require heating to facilitate the reaction .
Industrial Production Methods: In industrial settings, hexanoyl chloride, 6-amino- is produced by reacting hexanoyl chloride with a concentrated solution of ammonia or an amine in a controlled environment. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hexanoyl chloride, 6-amino- undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, replacing the chlorine atom in the molecule.
Common Reagents and Conditions:
Major Products Formed:
Amides: Formed when hexanoyl chloride, 6-amino- reacts with amines.
Scientific Research Applications
Hexanoyl chloride, 6-amino- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the hexanoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoyl chloride, 6-amino- involves nucleophilic substitution reactions. The amino group acts as a nucleophile, attacking the carbonyl carbon of the hexanoyl chloride, leading to the formation of an amide bond. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Hexanoyl chloride: A six-carbon acyl chloride without the amino group.
Butyryl chloride: A four-carbon acyl chloride.
Valeroyl chloride: A five-carbon acyl chloride.
Heptanoyl chloride: A seven-carbon acyl chloride.
Uniqueness: Hexanoyl chloride, 6-amino- is unique due to the presence of the amino group, which imparts different reactivity and properties compared to other acyl chlorides. This makes it particularly useful in the synthesis of amides and other nitrogen-containing compounds .
Properties
IUPAC Name |
6-aminohexanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c7-6(9)4-2-1-3-5-8/h1-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVDMSFCUCGSDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573236 | |
Record name | 6-Aminohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66678-88-4 | |
Record name | 6-Aminohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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